Scaffold Hopping Success: Hexahydrofuro[3,4-b]furan-4,6-dione Derivatives Achieve In Vivo Grass Weed Control vs. Inactive Spliceostatin Analog
The hexahydrofuro[3,4-b]furan-4,6-dione scaffold was successfully employed via scaffold hopping and molecular modeling to generate novel acyl-ACP thioesterase inhibitors with promising in vivo activity against commercially important grass weeds in glasshouse trials [1]. In contrast, the same scaffold when incorporated into spliceostatin J (1) showed no cytotoxic activity against MDA-MB-231 and A-549 cancer cell lines, whereas other spliceostatin analogs without this scaffold exhibited potent cytotoxicity [2]. This demonstrates that the scaffold's biological utility is highly context-dependent and not universally active, underscoring the need for precise selection in herbicidal applications.
| Evidence Dimension | In vivo herbicidal efficacy (glasshouse trials) |
|---|---|
| Target Compound Data | Good control of cold and warm season grass-weed species in pre-emergence application |
| Comparator Or Baseline | Spliceostatin J (contains hexahydrofuro[3,4-b]furan moiety) - inactive against MDA-MB-231 and A-549 cancer cell lines |
| Quantified Difference | Qualitative: Active in herbicidal assays vs. inactive in cytotoxicity assays; specific % control or IC50 values not reported in accessible abstracts |
| Conditions | Glasshouse trials for herbicidal activity; MDA-MB-231 and A-549 cell line cytotoxicity assays |
Why This Matters
Confirms that the hexahydrofuro[3,4-b]furan-4,6-dione scaffold is not promiscuously active but requires specific substitution patterns to achieve target selectivity, making it a valuable starting point for rational herbicide design rather than a general bioactive core.
- [1] Ahrens H, Barber DM, Bojack G, et al. Synthesis and biological profile of substituted hexahydrofuro[3,4-b]furans, a novel class of bicyclic acyl-acyl carrier protein (ACP) thioesterase inhibitors. Pest Manag Sci. 2025;81(5):2635-2651. doi:10.1002/ps.8357 View Source
- [2] Zhao H, Zhang B, Ma L-F, Shi L-M, Zhan Z-J. Cytotoxic Spliceostatin Analogs from Pseudomonas sp. Chem Biodivers. 2019;16(9):e1900266. doi:10.1002/cbdv.201900266 View Source
